Cas no 1806280-13-6 (Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate)
Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate
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- Inchi: 1S/C13H12F3NO3/c1-2-20-11(19)5-10-8(6-17)3-4-9(7-18)12(10)13(14,15)16/h3-4,18H,2,5,7H2,1H3
- InChI Key: AXRKGPYEWFLAHC-UHFFFAOYSA-N
- SMILES: FC(C1C(CO)=CC=C(C#N)C=1CC(=O)OCC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 388
- XLogP3: 1.8
- Topological Polar Surface Area: 70.3
Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015022353-1g |
Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate |
1806280-13-6 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate
Recent Advances in the Study of Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate (CAS: 1806280-13-6)
Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate (CAS: 1806280-13-6) is a fluorinated phenylacetate derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its trifluoromethyl and cyano functional groups, exhibits unique physicochemical properties that make it a promising candidate for the synthesis of bioactive molecules. Recent studies have explored its role as a key intermediate in the production of novel pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and optimization strategies for Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate. The researchers highlighted the compound's versatility in nucleophilic substitution reactions, which enables the introduction of various pharmacophores. The study also emphasized the importance of the trifluoromethyl group in enhancing the metabolic stability and bioavailability of derived drug candidates. These findings underscore the compound's potential as a building block in the design of next-generation therapeutics.
In another recent development, a team from the University of Cambridge reported the use of Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The study, published in Chemical Science, demonstrated that derivatives of this compound exhibited high binding affinity to specific protein targets involved in cancer progression. The researchers utilized computational modeling and X-ray crystallography to elucidate the structural basis of these interactions, providing valuable insights for future drug design efforts.
Further research has explored the pharmacokinetic properties of Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate and its derivatives. A 2024 preclinical study conducted by a pharmaceutical company revealed that the compound's fluorinated structure contributes to improved membrane permeability and reduced susceptibility to enzymatic degradation. These properties are particularly advantageous for oral drug formulations, positioning the compound as a valuable scaffold for the development of orally bioavailable therapeutics.
Despite these promising advancements, challenges remain in the large-scale production and purification of Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate. Recent efforts have focused on developing more efficient catalytic systems and greener synthetic routes to address these issues. For instance, a 2023 patent application disclosed a novel enzymatic method for the asymmetric synthesis of the compound, offering a more sustainable alternative to traditional chemical processes.
Looking ahead, the unique structural features of Ethyl 6-cyano-3-hydroxymethyl-2-(trifluoromethyl)phenylacetate continue to inspire innovation in drug discovery. Its combination of a phenylacetate core with strategically placed functional groups provides a versatile platform for medicinal chemistry optimization. As research progresses, this compound is expected to play an increasingly important role in the development of targeted therapies for various diseases, particularly those requiring modulation of challenging biological targets.
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